molecular formula C17H16Cl2FN3S B2385888 N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide CAS No. 637325-44-1

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide

Cat. No.: B2385888
CAS No.: 637325-44-1
M. Wt: 384.29
InChI Key: WLZUIPNIRBTWMT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-(3-chlorophenyl)piperazine with 4-chloro-2-fluoroaniline in the presence of a suitable carbothioamide-forming reagent. Common reagents used in this synthesis include thiophosgene or carbon disulfide, often under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same reagents and conditions as in the laboratory synthesis, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
  • N-(4-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
  • N-(4-chloro-2-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carbothioamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide is unique due to the specific combination of halogen atoms on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for developing new drugs or materials with specific properties.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FN3S/c18-12-2-1-3-14(10-12)22-6-8-23(9-7-22)17(24)21-16-5-4-13(19)11-15(16)20/h1-5,10-11H,6-9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZUIPNIRBTWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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